C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine
Description
Properties
CAS No. |
130445-56-6 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(5-methoxy-1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-9(7-12)5-8-6-10(14-2)3-4-11(8)13/h3-6H,7,12H2,1-2H3 |
InChI Key |
ULZISDNETJRHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1CN |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis: 5-Methoxyindole
The synthesis of C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine typically begins with the preparation of 5-methoxyindole. This intermediate is commonly obtained via the Fischer indole synthesis, which involves the reaction of phenylhydrazine derivatives with methoxy-substituted ketones under acidic conditions. This method is well-established for constructing the indole core with the desired methoxy substitution at the 5-position.
Functionalization at the 2-Position: Formylation
Once 5-methoxyindole is prepared, the next critical step is the introduction of a formyl group at the 2-position of the indole ring. This is generally achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses reagents like POCl3 and DMF to selectively formylate the indole at the 2-position. This step is crucial as it sets the stage for subsequent amine introduction.
Reductive Amination to Introduce the Methylamine Group
The formylated intermediate undergoes reductive amination with methylamine to yield the target compound. Reductive amination involves the condensation of the aldehyde group with methylamine to form an imine intermediate, which is then reduced to the corresponding amine. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which provide mild and selective reduction conditions compatible with sensitive indole structures.
N-Methylation of the Indole Nitrogen
The methylation of the indole nitrogen (N-1 position) to form the 1-methyl substituent can be performed either before or after the reductive amination step. This is typically achieved using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions. Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Industrial Scale Considerations
For industrial production, the synthetic route is optimized for yield, purity, and scalability. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction control and throughput. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to maximize efficiency and minimize by-products.
Summary Table of Preparation Steps and Conditions
| Step Number | Reaction Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Fischer Indole Synthesis | Phenylhydrazine + methoxy-substituted ketone, acidic medium | Formation of 5-methoxyindole |
| 2 | Formylation | POCl3, DMF (Vilsmeier-Haack conditions) | Introduction of formyl group at C-2 |
| 3 | Reductive Amination | Methylamine, NaBH3CN or NaBH(OAc)3 | Conversion of aldehyde to methylamine |
| 4 | N-Methylation | Methyl iodide or dimethyl sulfate, base | Methylation of indole nitrogen (N-1) |
| 5 | Purification and Isolation | Chromatography, crystallization | Isolation of pure this compound |
Research Findings and Analytical Data
The reductive amination step is critical for high yield and selectivity. Sodium cyanoborohydride is preferred due to its mild reducing power, which prevents reduction of the indole ring itself.
The formylation reaction is highly regioselective for the 2-position of the indole ring, which is consistent with electrophilic substitution patterns in indoles.
N-Methylation requires careful stoichiometric control to avoid quaternization or multiple alkylations.
Industrial synthesis benefits from continuous flow techniques, which improve heat and mass transfer, leading to better reproducibility and scalability.
Comparative Notes on Related Compounds
| Compound Name | Key Structural Difference | Impact on Preparation |
|---|---|---|
| 5-Methoxytryptamine | Lacks methylamine at 2-position | No reductive amination step needed |
| 5-Methoxyindole-3-acetic acid | Carboxylic acid at 3-position instead of methylamine | Different functionalization chemistry |
| 5-Methoxy-N,N-dimethyltryptamine | Two methyl groups on amine nitrogen | Requires different methylation strategy |
The unique substitution pattern of this compound necessitates the specific sequence of formylation, reductive amination, and N-methylation steps described above.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at C5 activates the indole ring toward electrophilic substitution, directing incoming electrophiles to specific positions. The 1-methyl group further modulates reactivity by steric and electronic effects.
Key Observations :
-
Methoxy activation enhances reactivity at C3 and C7 positions, with steric hindrance from the N1-methyl group favoring C3 substitution .
-
Halogenation under acidic conditions yields mono- or di-halogenated products depending on stoichiometry .
Oxidation Reactions
The indole core and methylamine side chain are susceptible to oxidation under controlled conditions.
| Substrate | Oxidizing Agent | Product | References |
|---|---|---|---|
| Indole ring | DMSO/HCl, 25°C | 2-Oxoindoline derivative | |
| Methylamine | KMnO₄ (acidic) | Carboxylic acid (via intermediate imine) | |
| Side chain | H₂O₂, Fe²⁺ | N-Oxide formation |
Mechanistic Insights :
-
Ring oxidation with DMSO/HCl proceeds via intermediate iminium ion formation, leading to oxindole scaffolds .
-
Side-chain oxidation to carboxylic acids is pH-dependent, with acidic conditions favoring complete oxidation.
Nucleophilic Reactions at the Amine Group
The primary methylamine group participates in nucleophilic reactions, forming derivatives with enhanced biological relevance.
Applications :
-
Acylated derivatives show improved metabolic stability in pharmacokinetic studies.
-
Schiff bases serve as intermediates for metal-chelating agents .
Reductive Transformations
The indole ring and amine group undergo reductive modifications under catalytic or stoichiometric conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ring reduction | H₂, Pd/C, EtOH | Tetrahydroindole derivative | |
| Reductive amination | Ketone, NaBH₃CN | Secondary amine |
Regioselectivity :
-
Hydrogenation preferentially reduces the indole ring over the benzene moiety due to electron-rich character .
Miscellaneous Reactions
Additional reactions leverage the compound’s bifunctional reactivity.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxidative dimerization | FeCl₃, O₂ | Bis-indole dimer | |
| Cyclocondensation | Aldehyde, acid catalyst | Tetrahydro-β-carboline |
Notable Findings :
Scientific Research Applications
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine has been studied for its biological activities, particularly its potential as an anticancer agent. The indole structure is known for its versatility in interacting with biological targets, which can lead to various therapeutic effects.
Anticancer Research
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inhibiting the growth of certain human tumor cell lines. The National Cancer Institute (NCI) evaluated similar indole derivatives and reported significant antitumor activity, suggesting that this compound may exhibit comparable effects .
Case Study: Antitumor Activity
A study conducted using NCI protocols demonstrated that related compounds displayed high levels of antimitotic activity against various cancer cell lines, indicating that this compound could be a valuable candidate for further development in cancer therapeutics .
Synthesis and Derivatives
The compound can be synthesized through established chemical methodologies involving indole derivatives. Its synthesis typically involves the reaction of 5-methoxyindole with methylamine under controlled conditions to yield the desired product.
Synthetic Pathways
- Starting Material : 5-Methoxyindole
- Reagent : Methylamine
- Reaction Conditions : Typically carried out under reflux in an organic solvent.
Potential Therapeutic Applications
Apart from its anticancer properties, this compound is being explored for other therapeutic applications:
Neuropharmacology
Indole derivatives are known to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research indicates that compounds with similar structures may modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of indole derivatives. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This positions them as candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Analogs
1-(5-Methoxy-1H-indol-2-yl)methanamine Methanesulfonate
- Structure : The free base of this compound is structurally identical to the target compound but exists as a methanesulfonate salt.
- Key Differences: The salt form enhances solubility in polar solvents, which is critical for pharmacological administration.
2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine
- Structure : Substituted at the indole 3-position with an ethylamine group bearing N,N-dimethyl substituents.
- Molecular Formula : C14H20N2O (MW 232.33 g/mol).
- Key Differences: The 3-position substitution may alter receptor binding compared to the 2-position analog.
5-MeO-MALT (2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine)
- Structure : Features a 3-substituted indole with a branched ethylamine side chain (methyl and propenyl groups).
- Key Differences :
Heterocyclic Methylamine Derivatives
C-(5-Chloro-1H-benzoimidazol-2-yl)-methylamine
- Structure : A benzimidazole analog with a 5-chloro substituent and methylamine at the 2-position.
- Key Differences: Replacement of indole with benzimidazole alters electronic properties (benzimidazole is less aromatic and more basic).
(5-Methylthiazol-2-yl)amine
- Structure : A thiazole ring with a methyl group at position 5 and an amine at position 2.
- Key Differences: Thiazole lacks the planar aromaticity of indole, reducing π-π stacking interactions. This compound is a known intermediate in synthesizing anti-inflammatory agents like meloxicam, highlighting its utility in divergent therapeutic contexts.
Structural and Pharmacological Implications
- Substitution Position : 2-substituted indoles (target compound) may exhibit distinct receptor selectivity compared to 3-substituted analogs (e.g., 5-MeO-MALT).
- Amine Functionalization : Primary amines (target compound) are more prone to oxidation but offer stronger hydrogen-bonding capabilities than tertiary amines (e.g., N,N-dimethylethanamine in ).
- Salt Forms : Methanesulfonate derivatives () improve aqueous solubility, a critical factor for drug formulation.
Biological Activity
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine, also known as a derivative of 5-methoxyindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to melatonin, a well-known hormone involved in regulating circadian rhythms and possessing various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an indole nucleus, which is a common feature in many biologically active compounds. The compound's molecular formula is with a molecular weight of 176.22 g/mol. The indole structure contributes to its diverse biological activities, including anti-cancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antioxidant and Anti-inflammatory Effects
Research indicates that compounds containing the indole structure exhibit significant antioxidant properties. For instance, derivatives of 5-methoxyindole have been shown to modulate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
In a study examining the anti-inflammatory properties of related indole compounds, it was found that they could inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar effects .
Anticancer Activity
Several studies have evaluated the anticancer potential of indole derivatives. For example, compounds structurally related to this compound showed preferential suppression of rapidly dividing cancer cells over normal fibroblasts . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
The antimicrobial activity of indole derivatives has also been documented. This compound may exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) for these compounds often fall within therapeutic ranges, making them promising candidates for further development.
Table 2: Biological Activities of Indole Derivatives
Case Study 1: Anticancer Activity Assessment
In a controlled study involving A549 lung cancer cells, several indole derivatives were tested for their cytotoxic effects. Compounds similar to this compound displayed significant antiproliferative activity with IC50 values indicating effective concentration levels for therapeutic use .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of indole derivatives against MRSA. The results indicated that certain compounds exhibited MIC values as low as 0.98 μg/mL against resistant strains, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine, and how can its purity be optimized?
Synthesis typically involves reductive amination of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde using methylamine and a reducing agent like sodium cyanoborohydride. Key steps include:
- Indole ring functionalization : Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) is used to isolate the compound. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR .
- Common pitfalls : Residual solvents (e.g., DMF) may persist; lyophilization or repeated crystallization from ethanol/water is recommended .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : and NMR in DMSO-d6 or CDCl3 identify key signals (e.g., indole NH at δ 10.2–11.5 ppm, methoxy at δ 3.7–3.9 ppm) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELX suite) resolves bond angles (e.g., C5–O2–C6 ~124°) and confirms stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 219.1364) .
Q. How is the compound screened for preliminary biological activity in academic research?
- Enzyme inhibition assays : MAO-A/B activity is tested using kynuramine as a substrate. IC values are calculated via spectrophotometry (λ = 316 nm for MAO-A, 240 nm for MAO-B) .
- Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess viability at 1–100 μM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize MAO-B selectivity over MAO-A?
- Substitution patterns : Introducing bulkier groups at the indole 3-position (e.g., propargylamine) increases MAO-B selectivity by 8–10× (IC = 43 nM vs. 5.2 nM for MAO-A) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with MAO-B’s hydrophobic pocket (e.g., π-π stacking with Tyr398) .
- Kinetic analysis : Lineweaver-Burk plots reveal competitive inhibition for MAO-B (K = 12 nM) vs. mixed inhibition for MAO-A .
Q. How can conflicting data on enzyme inhibition mechanisms be resolved?
- Dose-response curves : Use 8–10 concentration points to distinguish IC variability (e.g., MAO-A IC ranges from 5–15 nM across studies due to substrate differences) .
- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) to confirm competitive vs. allosteric mechanisms .
- Mutagenesis studies : Replace key residues (e.g., MAO-B Gln206) to test hydrogen-bonding contributions .
Q. What methodologies assess the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
- In vitro BBB models : Parallel artificial membrane permeability assay (PAMPA) predicts logP values (optimal range: 2–3) .
- LC-MS/MS quantification : Plasma and brain homogenates from rodent studies are analyzed after oral dosing (5 mg/kg). T = 1–2 hr, C = 120 ng/mL .
- Metabolite profiling : Liver microsomes identify N-demethylation as the primary metabolic pathway .
Q. How can computational methods guide the design of analogs with improved stability?
- DFT calculations : Predict oxidation susceptibility of the methoxy group (HOMO-LUMO gap < 5 eV indicates instability) .
- Molecular dynamics (MD) : Simulate aqueous solubility and aggregation propensity (e.g., RMSD < 2 Å over 100 ns) .
- QSAR models : Use topological descriptors (e.g., Wiener index) to correlate logD with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
